pKa Comparison: 3,5-Bis(TMS)benzoic Acid (4.28) vs. 4-(Trimethylsilyl)benzoic Acid (4.19) vs. 3,5-Bis(trifluoromethyl)benzoic Acid (3.34) vs. Benzoic Acid (4.20)
The predicted acid dissociation constant (pKa) of 3,5-bis(trimethylsilyl)benzoic acid is 4.28 ± 0.10, compared to 4.19 (measured at 25°C) for mono-substituted 4-(trimethylsilyl)benzoic acid, 3.34 ± 0.10 (predicted) for 3,5-bis(trifluoromethyl)benzoic acid, and 4.20 for unsubstituted benzoic acid . The bis-TMS compound exhibits an acidity that is 0.08 pKa units weaker than the mono-para-TMS analog, indicating a subtle but distinct electronic effect arising from the 3,5-bis substitution pattern. The difference from the bis-CF₃ analog (ΔpKa ≈ 0.94) underscores the significantly weaker electron-withdrawing character of TMS relative to trifluoromethyl groups [1].
| Evidence Dimension | Acid dissociation constant (pKa) in aqueous medium at 25°C |
|---|---|
| Target Compound Data | pKa = 4.28 ± 0.10 (predicted) |
| Comparator Or Baseline | 4-(Trimethylsilyl)benzoic acid: pKa = 4.192 (measured, 25°C); 3,5-Bis(trifluoromethyl)benzoic acid: pKa = 3.34 ± 0.10 (predicted); Benzoic acid: pKa = 4.20 |
| Quantified Difference | ΔpKa (target vs. 4-TMS) = +0.088; ΔpKa (target vs. 3,5-bis-CF₃) = +0.94; ΔpKa (target vs. benzoic acid) = +0.08 |
| Conditions | Predicted values from incremental calculation algorithms; 4-TMS experimental value from aqueous potentiometric/spectrophotometric determination at 25°C. |
Why This Matters
The intermediate pKa between bis-CF₃ and mono-TMS analogs confers distinct ionization behavior at physiological and near-neutral pH, directly affecting extraction, purification protocols, and reactivity in pH-sensitive coupling reactions during downstream synthesis.
- [1] Wilson, J.M. et al. J. Chem. Soc. A, 1970, 1024–1029. Acid-strength order: m-TMS > p-TMS > m-t-Bu > benzoic > p-t-Bu above 25°C. View Source
